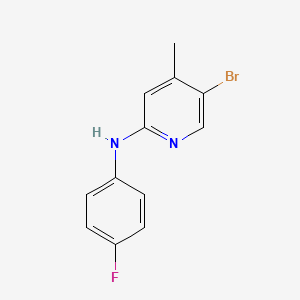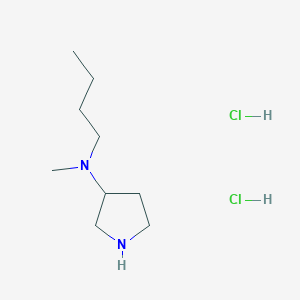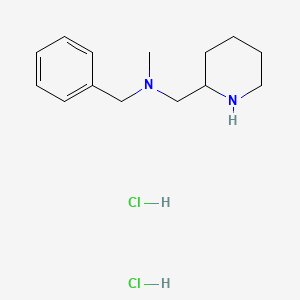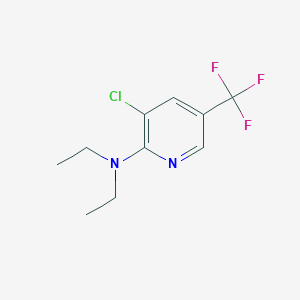![molecular formula C9H5N3O2 B1424196 6-氰基-1H-吡咯并[3,2-b]吡啶-3-羧酸 CAS No. 1190315-88-8](/img/structure/B1424196.png)
6-氰基-1H-吡咯并[3,2-b]吡啶-3-羧酸
描述
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a heterocyclic compound with the empirical formula C9H5N3O2 . It is a solid substance and is part of the heterocyclic building blocks .
Molecular Structure Analysis
The molecular weight of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is 162.15 g/mol . The InChI key is QLGJLBPWOCDQQM-UHFFFAOYSA-N . The SMILES string representation is OC(=O)c1cnc2cc[nH]c2c1 .Physical and Chemical Properties Analysis
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has a molecular weight of 162.15 g/mol . It has a complexity of 196 and a topological polar surface area of 66 Ų . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .科学研究应用
杂环化合物的合成
新型合成途径的开发:一项研究详细介绍了通过三组分缩合合成5-氧代-4,5,6,7-四氢-1H-吡咯并[3,2-b]吡啶-3-羧酸,该方法涉及3-氨基吡咯、芳香醛和梅尔德酸。该方法强调了6-氰基-1H-吡咯并[3,2-b]吡啶-3-羧酸衍生物在构建复杂杂环结构中的实用性 (Lichitsky et al., 2010)。
环缩合方法:研究了合成6-氨基和6-氧代咪唑并[4,5-b]吡唑并[3,4-e]吡啶的方法,强调了N-Boc-4-氨基吡唑-5-甲醛的环缩合作为获得这些化合物的有效方法,展示了该化合物在杂环化学中的多功能性 (Yakovenko & Vovk, 2021)。
药物化学应用
- 降压活性:一项关于合成乙酸乙酯5-甲基-6-氰基-7-取代-2-氧代-2H-吡喃并[2,3-b]吡啶-3-羧酸酯衍生物的研究探讨了它们潜在的降压活性,说明了6-氰基-1H-吡咯并[3,2-b]吡啶-3-羧酸衍生物在药物化学应用中的意义 (Kumar & Mashelker, 2006)。
未来方向
作用机制
Target of Action
The primary target of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is bovine serum albumin (BSA) . BSA is a major protein in the blood plasma of cattle and is often used as a model protein in various biological and biochemical research .
Mode of Action
The compound interacts with BSA through protein-ligand complex formation . The fluorescence emission of BSA at 340 nm is quenched in the presence of the compound, and a red-shifted emission band appears at 420 nm . This indicates the formation of a protein-ligand complex between BSA and the compound . The binding constants for this interaction are found to be 4.45 ± 0.22 × 10^4 M^−1 .
Result of Action
The compound’s interaction with BSA results in the formation of a protein-ligand complex This could potentially alter the function of BSA, affecting its ability to bind and transport other substances
Action Environment
The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other substances can affect a compound’s behavior. For instance, the interaction between 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid and BSA was observed in a phosphate buffer solution with a pH of 7 . Changes in these conditions could potentially influence the compound’s action.
生化分析
Biochemical Properties
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in various cellular processes, including cell proliferation, differentiation, and migration. The compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . These interactions are primarily characterized by the binding of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid to the tyrosine kinase domain of FGFRs, leading to the inhibition of receptor autophosphorylation and subsequent signal transduction.
Cellular Effects
The effects of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid on various cell types have been extensively studied. In cancer cells, particularly breast cancer cells, the compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent. The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation.
Molecular Mechanism
At the molecular level, 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid exerts its effects through the inhibition of FGFRs. The compound binds to the ATP-binding site of the tyrosine kinase domain, preventing ATP from binding and thus inhibiting the kinase activity of FGFRs . This inhibition leads to a decrease in the phosphorylation of downstream signaling molecules, ultimately resulting in reduced cell proliferation and increased apoptosis. Additionally, the compound may also affect gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and migration, with minimal development of resistance in cancer cells.
Dosage Effects in Animal Models
The effects of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed, indicating a narrow therapeutic window. These findings underscore the importance of optimizing dosage to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is involved in several metabolic pathways, primarily those related to its biotransformation and elimination The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion
Transport and Distribution
Within cells and tissues, 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is transported and distributed through various mechanisms . The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution to target sites. Its localization within tissues is influenced by factors such as tissue perfusion and the presence of binding proteins, which can affect its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is critical for its activity and function . The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules. Post-translational modifications, such as phosphorylation, may also influence its localization and activity, directing it to specific cellular compartments or organelles.
属性
IUPAC Name |
6-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-2-5-1-7-8(12-3-5)6(4-11-7)9(13)14/h1,3-4,11H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLNXRPBXIKYFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2C(=O)O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696660 | |
| Record name | 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-88-8 | |
| Record name | 6-Cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60696660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)

![2-Chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine hydrochloride](/img/structure/B1424116.png)



![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)
![2-methyl-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B1424125.png)
![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)


![methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B1424132.png)


